N-(2,3-dimethylphenyl)-2-{2-[(diphenylmethyl)amino]-1-methyl-2-oxoethoxy}benzamide
Overview
Description
N-(2,3-dimethylphenyl)-2-{2-[(diphenylmethyl)amino]-1-methyl-2-oxoethoxy}benzamide is a useful research compound. Its molecular formula is C31H30N2O3 and its molecular weight is 478.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 478.22564282 g/mol and the complexity rating of the compound is 682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic and Structural Analysis
- Polymorphism and Spectroscopy : The study of mefenamic acid, which shares structural similarities with N-(2,3-dimethylphenyl)-2-{2-[(diphenylmethyl)amino]-1-methyl-2-oxoethoxy}benzamide, focused on its polymorphs using vibrational spectroscopy and solid-state NMR techniques. The research highlights the importance of spectroscopic methods in understanding the polymorphism of pharmaceutical compounds, providing insights into their structural and morphological characterization. This research can serve as a basis for exploring the polymorphic forms of this compound and their implications in drug formulation and stability (Cunha et al., 2014).
Pharmacological Applications
- Anticonvulsant Activity : The compound has been researched for its potential anticonvulsant properties. Studies on analogues like 4-amino-N-(2,6-dimethylphenyl)benzamide have demonstrated significant anticonvulsant effects in animal models, suggesting a potential application for this compound in the treatment of seizure disorders. Such studies are crucial for the development of new antiepileptic drugs with improved efficacy and safety profiles (Lambert et al., 1995).
Material Science Applications
- Hyperbranched Polyimides : Research into the synthesis of hyperbranched polyimides from monomers, including those with similar structural components to this compound, has shown promising applications in material science. These polymers exhibit good solubility and thermal stability, making them suitable for high-performance materials in various industrial applications. This area of research opens up possibilities for using this compound in the development of novel polymeric materials (Yamanaka et al., 2000).
Herbicidal Applications
- Herbicidal Activity : The structural framework of this compound suggests potential for exploration in the development of new herbicides. Studies on related benzamides have identified compounds with herbicidal activity against various grasses, indicating that modifications to the chemical structure, such as those present in this compound, could lead to effective agricultural agents (Viste et al., 1970).
Properties
IUPAC Name |
2-[1-(benzhydrylamino)-1-oxopropan-2-yl]oxy-N-(2,3-dimethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O3/c1-21-13-12-19-27(22(21)2)32-31(35)26-18-10-11-20-28(26)36-23(3)30(34)33-29(24-14-6-4-7-15-24)25-16-8-5-9-17-25/h4-20,23,29H,1-3H3,(H,32,35)(H,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFYVONJFMHSNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2OC(C)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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